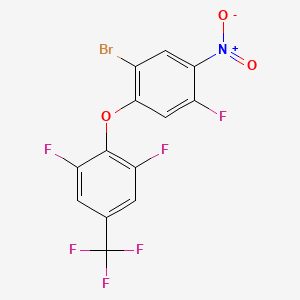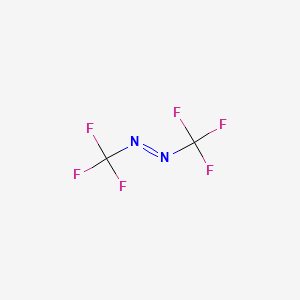
Diazene, bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(trifluoromethyl)-, also known as bis(trifluoromethyl)diazene, is a chemical compound with the formula C₂F₆N₂ and a molecular weight of 166.0252 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a diazene moiety. It is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of diazene, bis(trifluoromethyl)- involves several methods. One common approach is the nitrosation of 1,1,1,3,3,3-hexafluoroisopropylamine, which yields bis(trifluoromethyl)diazomethane . Another method involves the reaction of trifluoronitrosomethane with primary amines, followed by photolysis . These methods typically require controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediate compounds and the final product.
Análisis De Reacciones Químicas
Diazene, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can yield trifluoromethyl amines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazene, bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diazene, bis(trifluoromethyl)- involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, leading to the formation of new chemical bonds. This property makes diazene, bis(trifluoromethyl)- a valuable tool in chemical synthesis and material science.
Comparación Con Compuestos Similares
Diazene, bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl diazirines: These compounds also generate carbenes and are used in similar applications, but they may have different reactivity and stability profiles.
Trifluoromethyl diazoalkanes: These compounds are used as carbene precursors and have applications in synthetic transformations.
The uniqueness of diazene, bis(trifluoromethyl)- lies in its ability to introduce trifluoromethyl groups efficiently and its versatility in various chemical reactions.
Propiedades
Número CAS |
372-63-4 |
|---|---|
Fórmula molecular |
C2F6N2 |
Peso molecular |
166.03 g/mol |
Nombre IUPAC |
(E)-bis(trifluoromethyl)diazene |
InChI |
InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+ |
Clave InChI |
YDBRUXDOAMOVPN-MDZDMXLPSA-N |
SMILES isomérico |
C(/N=N/C(F)(F)F)(F)(F)F |
SMILES canónico |
C(N=NC(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


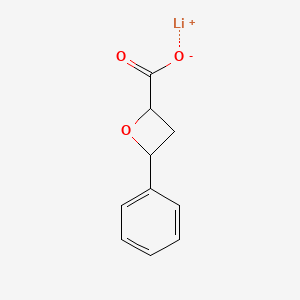
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
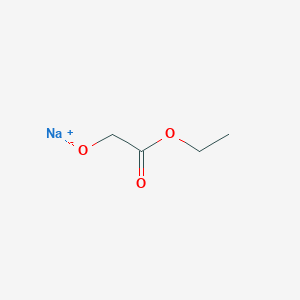
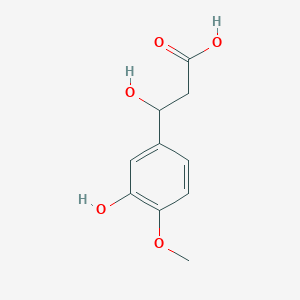
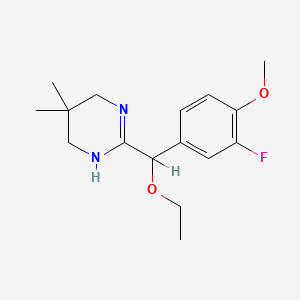
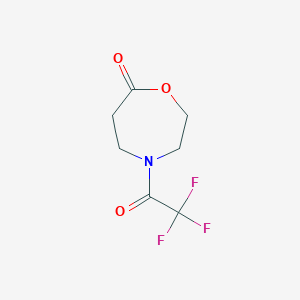
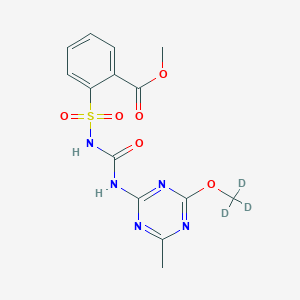
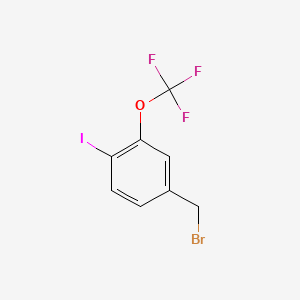
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
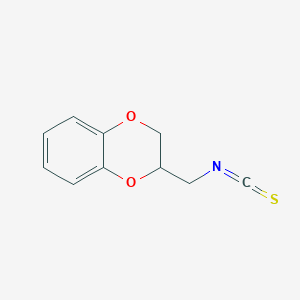
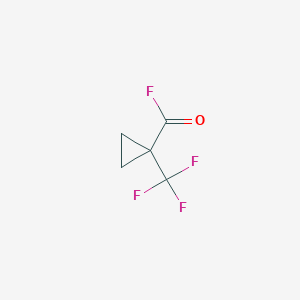
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
